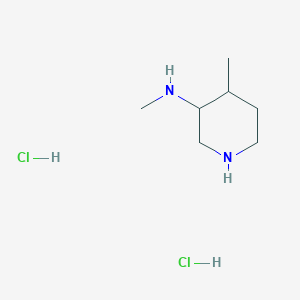

N,4-dimethylpiperidin-3-amine;dihydrochloride

Description

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative widely recognized as a critical intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor used for autoimmune diseases . The compound exists as a white to off-white solid, soluble in acidic aqueous solutions, DMSO (upon heating/sonication), and methanol . Its stereochemistry (3R,4R) is essential for biological activity, as it ensures proper binding to JAK3 targets . Industrially, it is synthesized via reductive amination and chiral resolution steps, often starting from 4-methylpicoline or 3-amino-4-methylpyridine .

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

N,4-dimethylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H |

InChI Key |

BGWDWHDPGXWNAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethylpiperidin-3-amine;dihydrochloride typically involves the reaction of 1-benzyl-4-dimethylaminopiperidine with iron(III) chloride to form the corresponding hydrochloride salt. The reaction is carried out under inert atmosphere at room temperature . Another method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines and amines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

N,4-dimethylpiperidin-3-amine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethylpiperidin-3-amine;dihydrochloride involves its role as an intermediate in the synthesis of janus kinase inhibitors. These inhibitors target the janus kinase pathway, which is involved in the signaling of various cytokines and growth factors. By inhibiting this pathway, the compound helps in reducing inflammation and immune responses.

Comparison with Similar Compounds

Enantiomeric Forms

- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 477600-68-3):

- This enantiomer shares the same molecular formula (C14H22N2·2HCl ) and physical properties (solubility, melting point) as the 3R,4R form but exhibits distinct stereochemistry.

- While the 3R,4R isomer is pharmacologically active in JAK inhibition, the 3S,4S form is typically a byproduct requiring separation during synthesis .

- Synthesis : Prepared via similar routes but resolved using chiral agents like L-DTTA, yielding lower enantiomeric excess (93.5% e.e.) compared to optimized 3R,4R protocols .

Substituted Piperidine Amines

N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride (CAS: 782446-06-4):

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride (CAS: MFCD21606111):

Comparison with Pharmacologically Active Hydrochloride Salts

Key Findings:

Stereochemical Specificity : The 3R,4R configuration is critical for JAK3 inhibition, whereas other piperidines (e.g., 3S,4S or trifluoromethyl derivatives) lack this specificity .

Synthetic Efficiency : The target compound’s synthesis avoids hazardous reagents in newer protocols (e.g., Rh-catalyzed hydrogenation), unlike older methods using BF3 or LiAlH4 .

Solubility Profiles : Piperidine hydrochlorides with aromatic substituents (e.g., pyridinyl or trifluoromethyl groups) exhibit reduced aqueous solubility compared to the benzyl-substituted target compound .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The compound is commercially available from suppliers like BLD Pharm Ltd. and Midas Pharma GmbH in high purity (≥95%), underscoring its demand in JAK inhibitor production .

- Patent Considerations : Synthesis methods for the 3R,4R enantiomer are heavily patented, emphasizing the need for alternative routes to circumvent intellectual property barriers .

Biological Activity

N,4-Dimethylpiperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,4-Dimethylpiperidin-3-amine dihydrochloride is characterized by its piperidine structure with two methyl groups at the nitrogen atom in the 4-position and an amine group at the 3-position. Its molecular formula is , and it appears as a white to off-white solid, soluble in water and organic solvents like methanol and dimethyl sulfoxide.

The compound's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. Its structural features enable it to fit into active sites, modulating their activity. This modulation can lead to inhibition or activation of specific pathways related to neurotransmitter synthesis and other neurological functions.

Biological Activities

Research indicates that N,4-dimethylpiperidin-3-amine dihydrochloride may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter pathways, which could affect cognitive functions and mood regulation.

- Neurotransmitter Modulation : It may influence the synthesis and release of neurotransmitters, making it a candidate for exploring therapeutic applications in neurodegenerative diseases .

- Anticancer Potential : Similar compounds have shown anticancer activity through various mechanisms, including apoptosis induction in tumor cells. Studies suggest that modifications to the piperidine structure can enhance this activity .

Case Studies and Experimental Data

- Neurotransmitter Pathways : In vitro studies have demonstrated that N,4-dimethylpiperidin-3-amine dihydrochloride can inhibit specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

- Anticancer Activity : A study evaluating derivatives of piperidine compounds showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The introduction of additional functional groups improved binding affinity to target proteins associated with cancer progression .

- Binding Affinity Studies : Research utilizing techniques such as surface plasmon resonance (SPR) indicated that N,4-dimethylpiperidin-3-amine dihydrochloride has a notable binding affinity for specific receptors involved in neurotransmitter signaling pathways. This finding underscores its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.